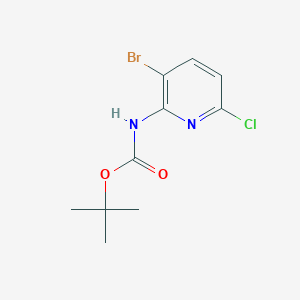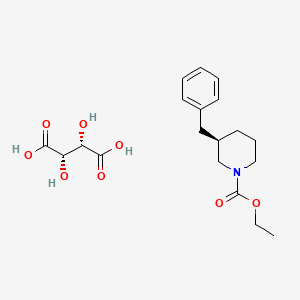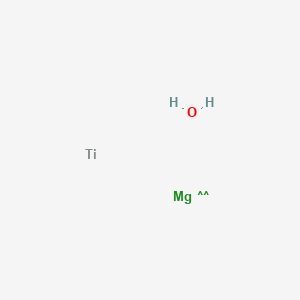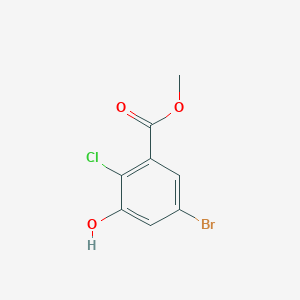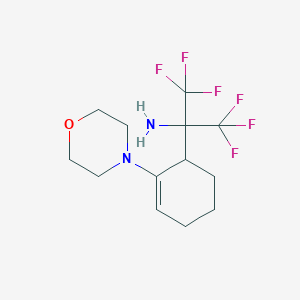![molecular formula C8H14N2O2 B12337718 (2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid](/img/structure/B12337718.png)
(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid is a synthetic compound with potential applications in various scientific fields. This compound is characterized by the presence of a cyano group, an amino group, and a deuterated ethyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid and 2-cyano-1,1,2-trideuterioethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Reagents: Catalysts and reagents, such as acids or bases, may be used to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required purity standards.
化学反应分析
Types of Reactions
(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or alcohols). Reaction conditions, such as temperature and solvent choice, are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2-Ethyl-2-methylsuccinic acid: This compound shares structural similarities but lacks the cyano and deuterated groups.
N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide: This compound has a similar amino group but differs in its overall structure and functional groups.
属性
分子式 |
C8H14N2O2 |
|---|---|
分子量 |
173.23 g/mol |
IUPAC 名称 |
(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/t7-/m0/s1/i3D,5D2/t3?,7- |
InChI 键 |
RXNXODTWPQTIHO-HVXKDELISA-N |
手性 SMILES |
[2H]C(C#N)C([2H])([2H])N[C@@H](C(C)C)C(=O)O |
规范 SMILES |
CC(C)C(C(=O)O)NCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


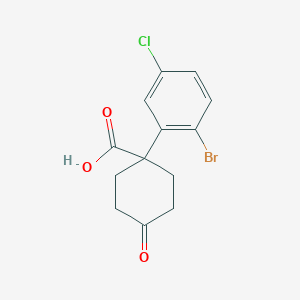
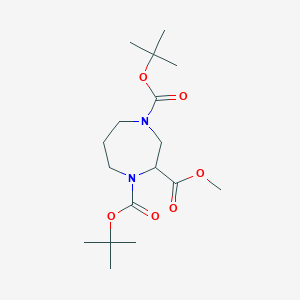

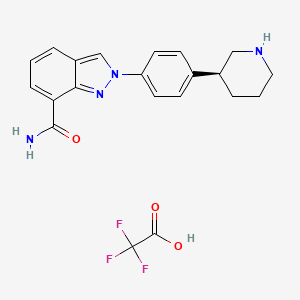
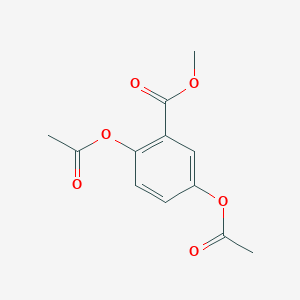
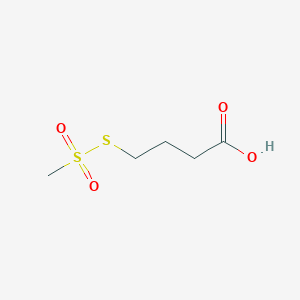
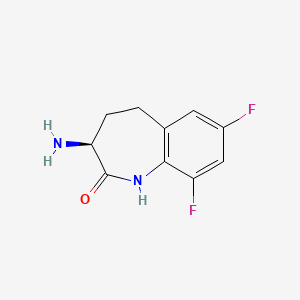
![1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-](/img/structure/B12337692.png)
![2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12337695.png)
